molecular formula C17H10N4O2S3 B2939073 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-79-2

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No. B2939073
CAS RN: 862976-79-2
M. Wt: 398.47
InChI Key: JGPOFZCIKQHJEE-UHFFFAOYSA-N
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Description

“N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is a complex organic compound. It contains several heterocyclic rings including thiazole and benzothiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are part of the vitamin B (thiamine) structure and have potent biological applications .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

Thiazoles have resonating structures, some of which involve the d-orbitals of sulfur . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . It has similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Antitumor and Anticancer Properties

Compounds related to N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine have demonstrated significant antitumor and anticancer activities. Studies reveal that certain benzimidazole derivatives, similar in structure to the compound , have shown potent antitumor effects, particularly against colorectal, liver, and ovarian cancer cell lines. These compounds inhibit Aurora A kinase and KSP, enzymes associated with cancer cell proliferation (Abd El‐All et al., 2015).

Antibacterial and Antifungal Activities

A variety of benzothiazole derivatives have been synthesized and tested for their antibacterial and antifungal properties. Some of these compounds have shown moderate to excellent antimicrobial activity against both gram-negative and gram-positive bacteria, as well as pathogenic fungal strains (Amnerkar et al., 2015).

Antimicrobial and Antifungal Evaluation

Novel benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have demonstrated that certain benzothiazole compounds exhibit promising antimicrobial activities compared to standard drugs like Chloramphenicol (Idrees et al., 2019).

Anticonvulsant Activity

Research into similar compounds, such as 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives, has revealed their potential in treating convulsions. Some of these compounds have shown significant anticonvulsant activity in experimental models, suggesting a potential application in treating epilepsy or other seizure disorders (Zhang et al., 2010).

Chemiluminescence Applications in Chromatography

Compounds like 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester, closely related to the compound , have been used as chemiluminescence derivatization reagents for amines in liquid chromatography. This application is crucial for sensitive and selective detection of primary and secondary amines in various analytical procedures (Yoshida et al., 2001).

Molecular Docking and Antifungal Applications

Certain benzothiazole derivatives have been synthesized and their molecular docking studies have been performed, revealing potential antifungal activity. These compounds have been tested against human pathogenic fungal strains, showing promising results that could be optimized for antifungal drug development (Nimbalkar et al., 2016).

Mechanism of Action

Thiazoles have notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Aryl thiazoles were prepared and evaluated for their anticancer actions .

Future Directions

Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds . They show notable pharmacological actions and are present in several drugs used in cancer therapy . This highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O2S3/c1-7-18-14-12(24-7)3-2-8-15(14)26-17(19-8)21-16-20-9-4-10-11(23-6-22-10)5-13(9)25-16/h2-5H,6H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPOFZCIKQHJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=CC6=C(C=C5S4)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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